Bufotenine

Descripción

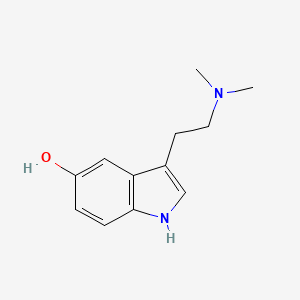

Structure

3D Structure

Propiedades

IUPAC Name |

3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-14(2)6-5-9-8-13-12-4-3-10(15)7-11(9)12/h3-4,7-8,13,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTTONGPRPXSUTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0048894 | |

| Record name | Bufotenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

487-93-4 | |

| Record name | Bufotenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufotenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufotenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufotenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bufotenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0048894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-(dimethylamino)ethyl]-1H-indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFOTENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A31347TZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146.5 °C | |

| Record name | Bufotenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01445 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bufotenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041842 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Technical Whitepaper: Ethnobotany, Biosynthesis, and Isolation of Bufotenine (5-HO-DMT)

Executive Summary

Bufotenine (5-HO-DMT) is a positional isomer of psilocin and a structural analog of serotonin found ubiquitously across distinct phylogenetic kingdoms. While historically dismissed as a mere toxin or a psychotomimetic with low blood-brain barrier (BBB) permeability, recent pharmacological assays reveal it as a potent, non-selective agonist at 5-HT

Chemical Identity & Physicochemical Properties[1][2][3]

Bufotenine is an indole alkaloid characterized by a hydroxyl group at the 5-position of the indole ring and a dimethylated amine tail. Its high polarity compared to N,N-DMT significantly influences its solubility profile and pharmacokinetics.

| Property | Data |

| IUPAC Name | 3-[2-(Dimethylamino)ethyl]-1H-indol-5-ol |

| Molecular Formula | C |

| Molar Mass | 204.27 g/mol |

| Melting Point | 146–147 °C (Freebase) |

| Solubility | Soluble in alcohol, dilute acids, and alkaline solutions; poorly soluble in water and non-polar solvents (e.g., hexane). |

| pKa | ~9.67 (Amine), ~10.2 (Phenol) |

Phylogenetic Distribution

Bufotenine appears in high concentrations in specific South American trees and amphibian venoms. The evolutionary convergence of this molecule suggests a role in chemical defense against predation.

Flora: The Leguminosae Family

The most significant botanical sources are the seeds ("beans") of the genus Anadenanthera.

-

Species: Anadenanthera peregrina (Yopo) and Anadenanthera colubrina (Cebil).

-

Concentration: Seeds can contain between 1% to 7.4% Bufotenine by dry weight, often constituting the primary alkaloid with only trace amounts of DMT or 5-MeO-DMT in mature seeds.

-

Other Sources: Mucuna pruriens (Velvet bean) contains trace amounts in leaves, roots, and seeds, though typically insufficient for extraction viability.

Fauna: The Bufonidae Family

Toad venoms (parotoid gland secretions) are rich in bufadienolides (cardiac glycosides) and indole alkaloids.

-

Species: Incilius alvarius (formerly Bufo alvarius) and Rhinella marina (formerly Bufo marinus).

-

Distinction: While I. alvarius is renowned for 5-MeO-DMT, R. marina secretions are predominantly Bufotenine and Dehydrobufotenine.

-

Safety Note: Direct ingestion of toad venom is potentially fatal due to cardiotoxic bufadienolides (e.g., Bufalin, Marinobufagin), which must be separated during isolation.

Comparative Concentration Table

| Organism | Tissue | Bufotenine Content (Dry Wt) | Primary Co-alkaloids |

| A. peregrina | Seeds | 1.0% – 7.4% | DMT, 5-MeO-DMT (Trace) |

| A. colubrina | Seeds | 2.0% – 12.4% | DMT, 5-MeO-DMT (Trace) |

| Amanita citrina | Cap/Stalk | 0.7% – 1.5% | Muscarine |

| Incilius alvarius | Venom | Trace (<1%) | 5-MeO-DMT (Major) |

| Rhinella marina | Venom | Variable (High) | Dehydrobufotenine, Bufotoxins |

Biosynthetic Pathways[4]

The biosynthesis of Bufotenine follows two primary routes depending on the organism, both originating from the amino acid L-Tryptophan.

Mechanism

-

Decarboxylation: Tryptophan decarboxylase (TDC) converts L-Tryptophan to Tryptamine.[1]

-

Hydroxylation: Tryptophan hydroxylase (TPH) converts L-Tryptophan to 5-Hydroxytryptophan (5-HTP), which is then decarboxylated to Serotonin (5-HT).[2]

-

Methylation: Indolethylamine N-methyltransferase (INMT) transfers methyl groups from S-adenosyl-L-methionine (SAM) to the amine tail.

In Anadenanthera, the accumulation of Bufotenine suggests a pathway favoring the methylation of Serotonin.

Pathway Diagram

Figure 1: Biosynthetic pathways of Bufotenine from L-Tryptophan via Serotonin (dominant) and Tryptamine intermediates.

Extraction & Isolation Protocol

Objective: Isolate Bufotenine freebase from Anadenanthera colubrina seeds using a non-toxic Acid-Base/Precipitation method.

Safety Warning: Handle solvents in a fume hood. Wear nitrile gloves and eye protection.

Materials

-

Biomass: A. colubrina seeds (toasted to remove moisture/shell, then powdered).[3]

-

Base: Sodium Carbonate (Na₂CO₃) or Calcium Hydroxide (Ca(OH)₂).

-

Solvent: Acetone (Anhydrous preferred) or Ethanol.

-

Acid: Citric Acid (Anhydrous) or Fumaric Acid.

-

Equipment: Soxhlet extractor (optional) or Erlenmeyer flasks, filter paper, magnetic stirrer.

Protocol Steps

-

Basification: Mix 100g of powdered seeds with 50g of Sodium Carbonate. Add minimal distilled water to form a thick paste.

-

Reaction Time: Allow paste to sit for 2 hours, then dry completely (oven at 60°C or dehydrator).

-

Critical Step: Water must be removed so it does not pull polar impurities (sugars/fats) into the organic solvent.

-

-

Extraction: Pulverize the dried paste. Wash with 3 x 150mL of Acetone.

-

Observation: The acetone will turn amber/red.

-

-

Filtration: Filter the acetone extract to remove all seed matter and base particles.

-

Precipitation (Salting Out): Prepare a saturated solution of Citric Acid in Acetone (CASA). Add CASA dropwise to the filtered acetone extract.

-

Collection: Decant the solvent. Wash the precipitate with fresh cold acetone. Dry the resulting crystals.

-

Freebasing (Optional): To obtain pure freebase, redissolve crystals in water, basify to pH 9, and extract into ethyl acetate or chloroform. Evaporate solvent.

Workflow Diagram

Figure 2: Acid-Base extraction workflow for isolation of Bufotenine Citrate from plant matter.

Analytical Characterization

Verification of the isolated product is essential.

-

GC-MS (Gas Chromatography-Mass Spectrometry):

-

Retention Time: Distinct from Psilocin and DMT.

-

Fragmentation Pattern: Base peak at m/z 58 (dimethylaminoethyl side chain). Molecular ion peak [M]+ at m/z 204.

-

Note: Silylation (BSTFA) is often required to improve volatility and peak shape due to the hydroxyl group.

-

-

Colorimetric Reagents:

-

Ehrlich’s Reagent: Turns violet/blue (indicative of indole).

-

Marquis Reagent: Turns olive green to black.

-

Pharmacological & Toxicological Profile

Receptor Affinity

Bufotenine is a potent agonist with high affinity for serotonin receptors.

-

5-HT

: Ki ≈ 10–100 nM (Anxiolytic/Antidepressant potential). -

5-HT

: Ki ≈ 100–500 nM (Psychedelic effects). -

5-HT

: Agonism here contributes to nausea and gastrointestinal distress.

Toxicology

-

LD50 (Rodents): Intraperitoneal LD50 is approximately 200–300 mg/kg.[7]

-

Peripheral Effects: Unlike DMT, Bufotenine's 5-OH group makes it hydrophilic, hindering BBB penetration. However, active transport or high doses allow central effects. Peripheral 5-HT agonism causes vasoconstriction, tachycardia, and "pins and needles" sensations (paresthesia).

-

Cardiotoxicity: When derived from toads, the primary risk is not Bufotenine itself but the co-occurring cardiac glycosides (bufadienolides), which can cause cardiac arrest.

References

-

Ott, J. (2001).[7] Pharmanopo-Psychonautics: Human Intranasal, Sublingual, Intrarectal, Pulmonary and Oral Pharmacology of Bufotenine. Journal of Psychoactive Drugs. Link

-

Torres, C. M., & Repke, D. B. (2006). Anadenanthera: Visionary Plant of Ancient South America. Haworth Herbal Press. Link

-

Vigerelli, H., et al. (2021). Dehydrobufotenin extracted from the Amazonian toad Rhinella marina as a prototype molecule for the development of antiplasmodial drugs. Journal of Venomous Animals and Toxins including Tropical Diseases. Link

-

Chen, X., et al. (2023).[8] A cane toad (Rhinella marina) N-methyltransferase converts primary indolethylamines to tertiary psychedelic amines. Journal of Biological Chemistry. Link

-

Blackledge, R. D., et al. (2016). Identification of Bufotenine in Yopo Seeds via GC/IRD. Microgram Journal. Link

-

Ghosal, S., et al. (1971).[9] Indolealkylamines in Mucuna species. Journal of Pharmaceutical Sciences. Link

Sources

- 1. Manipulation of the Expression of Tryptophan Decarboxylase Boosts Grain Functional Quality and Stress Resilience Capacity of Wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anadenanthera peregrina [bionity.com]

- 4. scispace.com [scispace.com]

- 5. "In vivo biosynthesis of N,N-dimethyltryptamine, 5-MeO-N,N-dimethyltryptamine, and bufotenine in E.coli" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. addictioncenter.com [addictioncenter.com]

- 7. gbif.org [gbif.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Biosynthetic Architecture & Isolation of Bufotenine from Anadenanthera peregrina

Executive Summary

This technical guide delineates the biosynthetic pathway, enzymatic mechanisms, and analytical isolation of Bufotenine (5-hydroxy-N,N-dimethyltryptamine) within Anadenanthera peregrina (Yopo). Unlike the mammalian pathway which prioritizes 5-hydroxylation of tryptophan, A. peregrina exhibits a distinct metabolic route favoring the direct hydroxylation of tryptamine. This guide is designed for pharmaceutical researchers and biochemists, focusing on the reproducibility of extraction protocols and the precise characterization of the indolethylamine N-methyltransferase (INMT) activity that governs the final biosynthetic steps.

Part 1: Biosynthetic Pathway Architecture

The biosynthesis of bufotenine in A. peregrina seeds diverges from standard animal models. The plant utilizes a decarboxylation-first mechanism, followed by hydroxylation and sequential methylation.

The Tryptamine-First Route

In mammalian systems, Tryptophan is typically hydroxylated to 5-Hydroxytryptophan (5-HTP) before decarboxylation. However, phytochemical evidence (Fellows & Bell) indicates that A. peregrina decarboxylates L-Tryptophan directly to Tryptamine.

The Critical Hydroxylation Step

The pivotal divergence occurs at the conversion of Tryptamine to Serotonin (5-Hydroxytryptamine). This is catalyzed by Tryptamine 5-Hydroxylase (T5H) , a cytochrome P450-dependent monooxygenase. This "direct enzymatic hydroxylation" is the rate-limiting step that directs the flux toward 5-oxy-indole alkaloids rather than simple N,N-dimethyltryptamine (DMT).

Sequential Methylation

The final conversion of Serotonin to Bufotenine involves two sequential methyl transfers catalyzed by Indolethylamine N-methyltransferase (INMT) .[1]

-

Step 1: Serotonin + SAM

N-Methylserotonin + SAH -

Step 2: N-Methylserotonin + SAM

Bufotenine (5-HO-DMT) + SAH

Pathway Visualization

The following diagram illustrates the specific enzymatic flow confirmed in Anadenanthera species.

Figure 1: Biosynthetic pathway of Bufotenine in A. peregrina highlighting the Tryptamine 5-Hydroxylase (T5H) pivot.[2]

Part 2: Enzymatic Mechanics & Causality

Tryptophan Decarboxylase (TDC)[5][6]

-

Role: The gateway enzyme that diverts primary metabolites (amino acids) into secondary metabolism (alkaloids).

-

Causality: High expression of TDC in the seeds during maturation creates a pool of tryptamine. Without this accumulation, the downstream INMT would lack sufficient substrate, as INMT has a lower affinity for Tryptophan than for Tryptamine/Serotonin.

Indolethylamine N-methyltransferase (INMT)[1][2][6][7][8]

-

Substrate Specificity: While INMT is promiscuous and can methylate Tryptamine to DMT, the prevalence of Bufotenine (up to 7.4% dry weight) over DMT (<0.2%) in A. peregrina seeds suggests that the enzyme encounters Serotonin as its primary substrate in vivo.

-

Kinetics: The enzyme utilizes S-Adenosyl Methionine (SAM) as a cofactor.[1][3] In drug development applications, stabilizing the SAM/SAH ratio is critical for maximizing yield in biosynthetic reactors.

Part 3: Extraction & Isolation Protocol

This protocol uses an Acid-Base Shakeout method optimized for amphoteric indole alkaloids. Note that Bufotenine is phenolic (pKa ~9.7 for the -OH group), making it distinct from non-phenolic tryptamines like DMT. It can form salts (Calcium Bufotenate) at high pH.

Reagents Required[3][7][9][10][11][12][13]

-

Solvent A: Petroleum Ether or n-Heptane (Defatting)

-

Solvent B: Ethyl Acetate or Chloroform (Alkaloid pull)

-

Base: Sodium Carbonate (

) saturated solution (pH ~11) -

Acid: 0.1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

-

Comminution: Grind A. peregrina seeds to a fine powder (<500 µm mesh) to maximize surface area.

-

Acidification: Digest powder in 0.1M HCl for 2 hours at 40°C.

-

Logic: Protonates the amine nitrogen, rendering alkaloids water-soluble (salt form).

-

-

Defatting (Critical): Wash the acidic aqueous layer with Petroleum Ether (3x).

-

Logic:A. peregrina seeds are rich in lipids. Failure to defat results in emulsions and impure yield. Discard the organic layer.

-

-

Basification: Adjust the aqueous phase to pH 9.5–10 using

.-

Warning: Do not exceed pH 12. Extremely high pH (using NaOH) can deprotonate the phenolic hydroxyl group, forming a phenolate ion that is water-soluble and will not extract into the organic solvent.

-

-

Extraction: Extract the basified aqueous phase with Ethyl Acetate (3x).

-

Concentration: Dry the organic layer over anhydrous

and evaporate under reduced pressure.

Figure 2: Workflow for the isolation of amphoteric bufotenine, highlighting the critical defatting and pH control steps.

Part 4: Analytical Quantification (LC-MS/MS)

For pharmaceutical-grade validation, a validated UHPLC-MS/MS method is required. The following parameters are adapted from recent validation studies on South American psychoactive plants.

Chromatographic Conditions

| Parameter | Specification |

| Column | Hypersil GOLD C18 (150 × 2.1 mm, 1.9 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-10 min: 2% |

Mass Spectrometry (MRM) Parameters

Quantification is performed in Positive Ion Mode (ESI+).

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Bufotenine | 205.2 | 160.2 | 22 |

| 5-MeO-DMT | 219.2 | 174.2 | 25 |

| DMT | 189.2 | 144.1 | 20 |

Data Interpretation:

Bufotenine elutes distinctively from its isomer Psilocin (4-HO-DMT).[4][5] The transition 205.2

Part 5: Therapeutic Implications[13]

Receptor Affinity Profile

Bufotenine acts as a potent agonist at 5-HT2A receptors (Ki

-

Drug Development Note: The high affinity for 5-HT3 receptors in the periphery is responsible for the nausea and cardiovascular side effects often cited in ethnobotanical reports. Developing a prodrug that limits peripheral binding or co-administration with a 5-HT3 antagonist (e.g., ondansetron) is a viable strategy for isolating central nervous system effects.

Calcium Bufotenate

Traditional preparation involves mixing seeds with lime (Calcium Hydroxide).[5] This converts the phenolic hydroxyl to a calcium salt (

-

Hypothesis: This salt form may alter blood-brain barrier permeability or metabolic stability compared to the zwitterionic freebase, a vector worth exploring for novel delivery systems.

References

-

Fellows, L. E., & Bell, E. A. (1971). Indole metabolism in Piptadenia peregrina. Phytochemistry. Link

-

Mudge, E. M., & Murch, S. J. (2024). A Fully Validated LC-MS Quantitation Method for Psychoactive Compounds Found in Native South American Plant Species. MDPI Molecules. Link

-

Shen, H. W., et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine. Journal of Analytical Toxicology. Link

-

Torres, C. M., & Repke, D. B. (2006). Anadenanthera: Visionary Plant of Ancient South America. Haworth Herbal Press. Link

-

Cozzi, N. V., et al. (2011). Indolethylamine N-methyltransferase expression in primate nervous tissue. Society for Neuroscience. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Phytoserotonin: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indolethylamine N-methyltransferase (INMT) is not essential for endogenous tryptamine-dependent methylation activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anadenanthera peregrina [bionity.com]

- 5. Anadenanthera_peregrina [chemeurope.com]

The Bufotenine Paradox: Peripheral Biomarker or CNS Modulator?

A Technical Analysis of 5-Hydroxy-N,N-dimethyltryptamine (5-HO-DMT)

Executive Summary

Bufotenine (5-HO-DMT) occupies a controversial niche in neuropharmacology.[1] Long dismissed as a "failed" psychedelic due to its inability to efficiently cross the blood-brain barrier (BBB), modern analysis reveals a more complex reality. It is a potent agonist at 5-HT

Chemical & Pharmacological Profile

Bufotenine is the N,N-dimethylated analog of serotonin. Unlike its methoxylated cousin 5-MeO-DMT (which is highly lipophilic), the free hydroxyl group at the 5-position renders bufotenine zwitterionic at physiological pH. This structural nuance dictates its entire pharmacological fate.

Receptor Binding Affinity (K )

The following data aggregates binding affinities from the NIMH Psychoactive Drug Screening Program (PDSP). Note the high affinity for 5-HT

| Receptor Target | K | Functional Outcome |

| 5-HT | 13 – 100 | Inhibitory (Gi/o): Anxiolysis, thermoregulation. |

| 5-HT | 15 – 60 | Excitatory (Gq): Hallucinogenesis, neuroplasticity. |

| 5-HT | < 10 | Excitatory (Gq): Cardiotoxicity risk (valvulopathy). |

| 5-HT | 30 – 80 | Excitatory (Gq): Appetite suppression, anxiety modulation. |

| SERT | > 5000 | Low affinity for serotonin transporter. |

Scientist’s Note: The high affinity for 5-HT

The Blood-Brain Barrier (BBB) Conundrum[2]

The historical consensus—that bufotenine is non-psychoactive because it cannot cross the BBB—is an oversimplification.

The Polarity Barrier

The BBB endothelium is lined with tight junctions that exclude polar molecules.

-

Psilocin (4-HO-DMT): Forms an intramolecular hydrogen bond between the 4-OH and the amine nitrogen.[1] This "masks" the polarity, creating a pseudo-ring that increases lipophilicity, allowing BBB transit.

-

Bufotenine (5-HO-DMT): The 5-OH geometry prevents this intramolecular bonding. The molecule remains polar (Partition Coefficient

0.06) and is largely excluded from the CNS via passive diffusion.

Mechanisms of CNS Entry

Despite poor passive diffusion, bufotenine does enter the CNS under specific conditions:

-

Concentration Gradient Force: High-dose parenteral administration saturates peripheral metabolic enzymes (MAO-A), creating a steep concentration gradient that forces limited diffusion across the BBB.

-

Route of Administration: Vaporization (inhalation) bypasses first-pass hepatic metabolism, delivering a bolus to the pulmonary circulation and subsequently the brain, momentarily overcoming the polarity barrier before clearance.

Neuropharmacology & Signaling Pathways[3][4][5][6]

When bufotenine accesses the CNS, it acts as a promiscuous serotonin agonist. The diagram below illustrates the divergent signaling pathways activated upon binding.

DOT Diagram: Signal Transduction

This diagram details the G-protein coupling differences between 5-HT

Figure 1: Divergent signaling cascades. Bufotenine activates the excitatory Gq pathway via 5-HT2A (hallucinogenic potential) and the inhibitory Gi pathway via 5-HT1A (anxiolytic potential).

Clinical Implications: The "Schizotoxin" Revisited

Historically, bufotenine was investigated as a "schizotoxin"—an endogenous dysregulation causing schizophrenia. While the "single cause" theory was debunked, modern metabolomics has revived interest in bufotenine as a biomarker.

-

Autism Spectrum Disorder (ASD): Recent studies indicate significantly elevated urinary bufotenine in ASD subjects compared to controls.[2][3][4][5] This correlates with hyperactivity scores.[2][3]

-

Schizophrenia: Unmedicated schizophrenic patients show higher endogenous bufotenine levels.[5]

-

Mechanism: The enzyme Indolethylamine-N-methyltransferase (INMT) methylates serotonin. In healthy individuals, INMT activity is regulated. In pathological states, overexpression or lack of feedback inhibition may lead to excess endogenous bufotenine, which, even if peripherally restricted, may affect the CNS via "leaky" regions of the BBB or vagal nerve signaling.

Experimental Protocols

For researchers investigating bufotenine, two critical workflows are required: Synthesis (due to commercial restrictions) and BBB Permeability Assessment.

Protocol A: Synthesis via Speeter-Anthony Procedure

Rationale: Direct methylation of serotonin is low-yield due to polymerization. The Speeter-Anthony method using 5-Benzyloxyindole is the industry standard for purity.

Reagents: 5-Benzyloxyindole, Oxalyl Chloride, Dimethylamine, LiAlH

-

Acylation:

-

Dissolve 5-Benzyloxyindole in anhydrous ether at 0°C.

-

Dropwise add oxalyl chloride (1.2 eq). Why: Controls exotherm and prevents over-acylation.

-

Result: Glyoxalyl chloride intermediate precipitates.

-

-

Amidation:

-

Add dimethylamine (excess) to the intermediate.

-

Result: 5-Benzyloxy-N,N-dimethylglyoxylamide.

-

-

Reduction:

-

Reflux the amide with LiAlH

in dry THF for 12 hours. -

Critical Step: Quench carefully (Fieser method) to avoid emulsion formation.

-

-

Debenzylation:

-

Hydrogenation (H

, Pd/C) removes the benzyl protecting group. -

Yield: 5-HO-DMT (Bufotenine) as a free base.

-

Protocol B: PAMPA-BBB (Permeability Assay)

Rationale: To empirically verify the "poor permeability" claim in a controlled setting without animal models.

Workflow Diagram:

Figure 2: PAMPA-BBB Workflow. This cell-free assay predicts passive transport. Low detection in the acceptor well confirms poor BBB penetration.

References

-

NIMH Psychoactive Drug Screening Program (PDSP). Ki Database.[6] University of North Carolina Chapel Hill. [Link]

-

Emanuele, E., et al. (2010). Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia.[3] Neuroendocrinology Letters. [Link]

-

Takeda, N., et al. (1995). Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders.[7] NeuroReport. [Link]

-

Halberstadt, A. L., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential.[8][9] Nature Communications. [Link]

-

Shen, H. W., et al. (2010). Psychedelic 5-methoxy-N,N-dimethyltryptamine: metabolism, pharmacokinetics, drug interactions, and pharmacological appeal. Current Drug Metabolism. [Link]

Sources

- 1. Bufotenin - Wikipedia [en.wikipedia.org]

- 2. nel.edu [nel.edu]

- 3. researchgate.net [researchgate.net]

- 4. Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Bufotenine Paradox: Re-evaluating 5-HO-DMT Pharmacodynamics and Delivery Vectors

[1]

Abstract For over six decades, Bufotenine (5-Hydroxy-N,N-dimethyltryptamine; 5-HO-DMT) has remained the "black sheep" of the tryptamine family. Historically dismissed as a non-hallucinogenic poison or falsely implicated as a causative agent in schizophrenia ("schizophrenotoxin"), modern receptor profiling and route-of-administration (ROA) studies challenge these obsolete paradigms. This whitepaper analyzes the structural activity relationships (SAR) that render Bufotenine a unique, albeit difficult, CNS probe. We explore the critical role of the Blood-Brain Barrier (BBB) in its controversial history and propose updated methodologies for its study, distinguishing peripheral toxicity (5-HT3 agonism) from central psychoactivity (5-HT2A agonism).

Chemical Identity & The Polarity Barrier

Bufotenine is the N,N-dimethylated analog of serotonin (5-HT).[1] Unlike its lipophilic cousins DMT and 5-MeO-DMT, Bufotenine retains the hydroxyl group at the 5-position of the indole ring.

-

Chemical Name: 5-Hydroxy-N,N-dimethyltryptamine[1][2][3][4][5]

-

Molecular Formula: C₁₂H₁₆N₂O

-

Key Characteristic: High Polarity (LogP ~ 1.2)

The Core Controversy: The presence of the 5-OH group significantly increases water solubility and polarity, impeding passive diffusion across the lipid-rich Blood-Brain Barrier (BBB). Early clinical trials (e.g., Turner & Merlis, 1959) utilized intravenous injection, resulting in massive peripheral serotonin storms—purple facial flushing, hypotension, and nausea—without psychedelic effects. This led to the conclusion that Bufotenine was inert as a hallucinogen.

However, ethnobotanical data regarding Anadenanthera snuffs (Yopo/Cohoba) and self-experiments by Jonathan Ott (2001) demonstrated that vaporization or insufflation bypasses first-pass metabolism and creates a concentration gradient sufficient to force BBB penetration, unlocking potent visionary effects [1].

Pharmacodynamics: The Receptorome

Bufotenine is a promiscuous ligand. Its "toxic" reputation stems from its high affinity for 5-HT3 receptors (ion channels responsible for nausea and emesis) in the gut and periphery. However, its efficacy at the 5-HT2A receptor (the psychedelic switch) is comparable to other tryptamines when central access is achieved.

Comparative Receptor Binding Profiles (Ki Values)

The following table synthesizes binding affinity data. Lower Ki (nM) indicates higher affinity.[6]

| Receptor Target | Bufotenine (5-HO-DMT) | 5-MeO-DMT | N,N-DMT | Physiological Effect |

| 5-HT1A | ~10–100 nM | ~0.5–5 nM | ~50–100 nM | Anxiolysis, mood regulation. |

| 5-HT2A | ~100–500 nM | ~10–50 nM | ~100–300 nM | Psychedelia , visual hallucination. |

| 5-HT2C | ~200 nM | ~40 nM | ~200 nM | Appetite regulation, anxiety. |

| 5-HT3 | < 10 nM (High) | Low Affinity | Low Affinity | Nausea , vasoconstriction, cardiac stress. |

Data aggregated from NIMH-PDSP and Ray (2010) [2].

Mechanism of Action Diagram

The dual-nature of Bufotenine (Peripheral Toxin vs. Central Hallucinogen) is dictated by receptor selectivity and location.

Figure 1: Divergent signaling pathways of Bufotenine. Note the high-affinity "trap" at peripheral 5-HT3 receptors.

The Pharmacokinetic Solution

The "Turner/Merlis" error was assuming that IV injection guarantees brain availability. For hydrophilic molecules, IV administration exposes the entire peripheral vasculature to the drug before it can slowly equilibrate across the BBB.

The Vaporization Vector: Vaporization (heating the freebase to ~180°C) creates an aerosol. When inhaled:

-

Surface Area: The lungs provide massive surface area.

-

Concentration Gradient: A rapid spike in arterial blood concentration drives the molecule across the BBB via mass action, overwhelming the hydrophilic resistance temporarily.

-

Bypass: Avoids hepatic first-pass metabolism (though Bufotenine is also a substrate for MAO-A).

Experimental Protocols (Re-evaluation)

Warning: Bufotenine possesses significant cardiovascular load.[7] The following protocols are for in vitro or controlled animal model research. Human experimentation carries risks of serotonin syndrome and hypertensive crisis.

Protocol A: Isolation from Anadenanthera colubrina (Cebil/Yopo)

While synthesis is possible, botanical extraction is the standard source for research-grade material due to precursor restrictions.

Reagents:

-

Calcium Hydroxide (Ca(OH)₂).

-

Acetone or Ethyl Acetate (High purity).

-

Fumaric Acid (for salt precipitation).

Workflow:

-

De-fatting: Crush toasted seeds and wash with Hexane to remove lipids (Bufotenine is insoluble in Hexane). Discard Hexane.

-

Basification: Mix seed cake with Ca(OH)₂ and minimal water to form a paste (pH ~12). Allow to react for 6 hours. This converts bufotenine to its Freebase form.

-

Pull: Dehydrate the paste completely (critical step—water pulls impurities). Wash the dry powder with Acetone (3x).

-

Precipitation: Add Fumaric Acid saturated acetone (FASA) to the pull. Bufotenine Fumarate will precipitate as white/tan crystals.

-

Purification: Recrystallize in hot isopropanol.

Protocol B: The "Zofran Blockade" (Animal Model)

To study the central effects of Bufotenine without the confounding variable of physical distress, a 5-HT3 antagonist is required.

-

Pre-treatment: Administer Ondansetron (0.5 mg/kg) or Granisetron 30 minutes prior to Bufotenine exposure.

-

Observation: This blockade prevents the "serotonin storm" (nausea/flushing) allowing researchers to isolate 5-HT2A mediated behaviors (e.g., Head Twitch Response in mice).

Workflow Diagram: Isolation & Bioassay

Figure 2: Extraction and Bioassay Workflow. Note the critical inclusion of 5-HT3 blockade.

Toxicology & Safety Profile

The "Schizophrenotoxin" hypothesis has been largely debunked; urinary bufotenine found in psychiatric patients is now considered a biomarker of metabolic dysfunction (defective indole N-methyltransferase) rather than the cause of psychosis [3].

Acute Toxicity Risks:

-

Cardiovascular: Extreme vasoconstriction via peripheral 5-HT receptors. Can lead to hypertensive crisis.

-

Respiratory: "Elephant on the chest" sensation (bronchoconstriction).

-

Cyanosis: Facial purpling (the "Turner sign") is a hallmark of IV injection, caused by capillary stagnation, not asphyxiation.

Mitigation: Research involving Bufotenine must prioritize Route of Administration . Oral administration is ineffective (MAO degradation) and toxic (gut 5-HT3 agonism). Vaporization or sublingual application (with MAOIs, i.e., "Changa") are the only viable routes for CNS investigation.

References

-

Ott, J. (2001).[1][3][7][8] Pharmañopo-Psychonautics: Human Intranasal, Sublingual, Intrarectal, Pulmonary and Oral Pharmacology of Bufotenine.[1][3] Journal of Psychoactive Drugs, 33(3), 273-281.[1] Link

-

Ray, T. S. (2010). Psychedelics and the Human Receptorome. PLoS ONE, 5(2), e9019. Link

-

Barker, S. A., et al. (2012). LC/MS/MS analysis of the endogenous dimethyltryptamines... in urine of psychiatric patients. Biomedical Chromatography.[9] Link

-

Takeda, N., et al. (1995).[10] Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders.[9][10] NeuroReport, 6(17), 2378-2380. Link

-

Fuller, R. W., et al. (1995). Tissue distribution, metabolism and effects of bufotenine administered to rats.[11] Neuropharmacology.[11] Link

Sources

- 1. Pharmañopo-psychonautics: human intranasal, sublingual, intrarectal, pulmonary and oral pharmacology of bufotenine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor for Therapeutic Potential in Depression and Anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. journals.plos.org [journals.plos.org]

- 7. Bufotenin - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tissue distribution, metabolism and effects of bufotenine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Bufotenine (5-HO-DMT): Clinical History, Toxicology, and Pharmacodynamics

The following technical guide synthesizes historical clinical data, pharmacological mechanisms, and modern re-evaluations of Bufotenine (5-HO-DMT).

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Bufotenine (5-hydroxy-N,N-dimethyltryptamine) represents a unique case study in psychopharmacology: a molecule that bridges the gap between endogenous neurotransmission, potential psychopathology ("schizotoxin" theory), and psychedelic toxicology.[1] Unlike its close structural analog N,N-DMT, Bufotenine’s clinical history is defined by a struggle to distinguish between central psychotomimetic activity and severe peripheral toxicity.[1] This guide analyzes the pivotal early human trials (1950s-1970s), dissects the receptor-level mechanics of its adverse event profile, and evaluates its standing in modern therapeutic research.

Part 1: The "Schizotoxin" Hypothesis & Rational Drug Design

The Endogenous Psychotogen Theory

In the mid-20th century, the "transmethylation hypothesis" proposed that schizophrenia resulted from an error in metabolism where endogenous serotonin was aberrantly methylated to form hallucinogenic compounds. Bufotenine, being the N,N-dimethylated analog of serotonin, was the primary candidate.

Key Structural Relationship:

-

Serotonin (5-HT): 5-Hydroxytryptamine (Major neurotransmitter).[2]

-

Bufotenine (5-HO-DMT): 5-Hydroxy-N,N-dimethyltryptamine (Putative schizotoxin).[3]

-

DMT (N,N-DMT): N,N-Dimethyltryptamine (Classic psychedelic, lacks the 5-hydroxyl group).[3]

Metabolic Pathway Visualization

The following diagram illustrates the biosynthetic route that fueled the hypothesis, highlighting the role of the enzyme Indolethylamine N-methyltransferase (INMT).

Figure 1: Biosynthetic pathway illustrating the methylation of Serotonin to Bufotenine via Indolethylamine N-methyltransferase (INMT).

Part 2: Early Clinical Studies (1956–1970)

The clinical evaluation of Bufotenine is characterized by three distinct phases: initial claims of hallucinogenesis, subsequent safety failures, and the realization of poor blood-brain barrier (BBB) penetration.

Phase I: The Fabing & Hawkins Protocols (1956)

Objective: To determine if IV Bufotenine induces a "model psychosis" in healthy subjects (convicts).

-

Methodology: Intravenous injection of Bufotenine creatinine sulfate.

-

Dosing: Step-wise escalation from 1 mg to 16 mg.

-

Observations:

Phase II: The Turner & Merlis Safety Collapse (1959)

Objective: Re-evaluation of psychotomimetic potential in schizophrenic patients.

-

Methodology: Intramuscular (IM) and Intravenous (IV) administration.[3]

-

Critical Incident:

-

At 10–20 mg , patients exhibited extreme peripheral flushing and respiratory distress.

-

One patient receiving 40 mg IM suffered a near-fatal collapse involving cardiac arrest (auricular fibrillation) and extreme cyanosis.[1] Resuscitation was required.

-

-

Outcome: The study was terminated. Turner & Merlis concluded that Bufotenine is not a viable psychotomimetic agent for research due to its narrow therapeutic index and life-threatening cardiovascular effects.

Phase III: Isbell’s Route of Administration Study (1961)

Objective: To test if non-invasive routes (snuff/nasal spray) could bypass peripheral toxicity, mimicking indigenous use of Anadenanthera seeds.

-

Methodology:

-

Intranasal: Up to 40 mg of Bufotenine (spray).

-

Intramuscular: 10–12 mg control.[1]

-

-

Results:

-

Intranasal: Zero subjective or objective effects. No hallucinations, no cardiovascular changes.

-

Intramuscular: Replicated the "toxic" hallucinations (play of colors) seen by Fabing, confirming that the drug must be injected to be active, yet is inactive nasally in pure form.

-

-

Scientific Inference: This pivotal failure suggested that Bufotenine is highly hydrophilic, preventing absorption across the nasal mucosa and limiting BBB crossing, unlike the lipophilic DMT.

Comparative Data Summary

| Study | Year | Route | Max Dose | Key Physiological Effect | Key Psychological Effect |

| Fabing & Hawkins | 1956 | IV | 16 mg | Cyanosis ("Purple Face") , Chest pressure | Colored spots, time distortion |

| Turner & Merlis | 1959 | IM/IV | 40 mg | Cardiac Arrest , Auricular Fibrillation | Delirium secondary to toxicity |

| Isbell et al. | 1961 | Nasal | 40 mg | None (Inactive) | None |

| Isbell et al. | 1961 | IM | 12 mg | Nausea, Hypertension | Mild visual imagery |

Part 3: Mechanistic Synthesis & Toxicology

Why does Bufotenine cause "crushing chest pressure" and "purpling of the face" rather than a clean psychedelic experience? The answer lies in its receptor binding profile and physicochemical properties.

The Blood-Brain Barrier (BBB) Problem

Bufotenine possesses a hydroxyl group (-OH) at the 5-position. This polar moiety significantly increases water solubility (hydrophilicity) and decreases lipid solubility (lipophilicity) compared to DMT.

-

Consequence: Poor passive diffusion across the BBB.

-

Result: High concentrations remain in the periphery, bombarding peripheral serotonin receptors before central concentrations reach a psychedelic threshold.

Receptor Affinity & Adverse Events

The "toxic" symptoms are direct correlates of peripheral serotonin receptor agonism.

-

5-HT3 Agonism (High Affinity):

-

Location: Vagus nerve, gastrointestinal tract, area postrema.

-

Effect: Severe nausea, vomiting, respiratory distress (chest tightness).

-

-

5-HT2A Agonism (Peripheral):

-

Location: Vascular smooth muscle, platelets.

-

Effect: Vasoconstriction (hypertension), platelet aggregation.

-

-

5-HT4/5-HT1 Agonism:

-

Location: Cardiac tissue.

-

Effect: Tachycardia, potential for arrhythmia (as seen in Turner’s study).

-

Mechanism of Action Diagram

The following diagram maps the causality between specific receptor subtypes and the clinical symptoms observed in the early trials.

Figure 2: Pharmacodynamic map linking Bufotenine's peripheral receptor binding to the specific adverse events reported in 1950s clinical trials.

Part 4: Modern Re-Evaluation & References

The "Schizotoxin" Revisited

While the early clinical trials failed to establish Bufotenine as a useful psychotomimetic model, modern metabolomics has revived interest in its endogenous presence. Recent systematic reviews (e.g., Emanuele et al., 2010; Takeda et al., 1995) have identified statistically significant elevations of urinary Bufotenine in patients with Autism Spectrum Disorder (ASD) and Schizophrenia compared to controls. This suggests Bufotenine may act as a biomarker of aberrant serotonin metabolism, even if it is not the primary cause of psychosis.

Therapeutic Potential (5-HT1A)

Current drug development has pivoted away from 5-HT2A (hallucinogenic) activity toward 5-HT1A agonism. Novel Bufotenine derivatives (e.g., 5-OH-DMT analogs) are being screened for anxiolytic and antidepressant properties, leveraging the molecule's high affinity for 5-HT1A while attempting to minimize the 5-HT3-mediated nausea profile.

References

-

Fabing, H. D., & Hawkins, J. R. (1956). Intravenous bufotenine injection in the human being. Science, 123(3203), 886–887. Link

-

Turner, W. J., & Merlis, S. (1959). Effect of some indolealkylamines on man.[1] A.M.A. Archives of Neurology & Psychiatry, 81(1), 121–129. Link

-

Isbell, H., et al. (1961). Studies on Lysergic Acid Diethylamide (LSD-25)... and Bufotenine. Psychopharmacologia, 2, 147–188. (Note: Isbell's work on cross-tolerance and specific bufotenine toxicity is detailed in this series). Link

-

Emanuele, E., et al. (2010). Elevated urine levels of bufotenine in patients with autistic spectrum disorders and schizophrenia.[4][5] Neuro Endocrinology Letters, 31(1), 117–121. Link

-

Takeda, N., et al. (1995). Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders.[6] NeuroReport, 6(17), 2378–2380. Link

-

McLeod, W. R., & Sitaram, B. R. (1985). Bufotenine reconsidered.[1][6] Acta Psychiatrica Scandinavica, 72(5), 447–450. Link

Sources

- 1. Bufotenin - Wikipedia [en.wikipedia.org]

- 2. Cardiovascular effects of bufotenin on human 5-HT4 serotonin receptors in cardiac preparations of transgenic mice and in human atrial preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dimethyltryptamine - Wikipedia [en.wikipedia.org]

- 4. Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated Endogenous Psychedelic Bufotenine in the Urine of Patients Diagnosed With a Mental Illness: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bufotenine reconsidered as a diagnostic indicator of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Resolution Analytical Strategies for Bufotenine (5-HO-DMT) Quantification in Biological Matrices

Executive Summary & The Isomer Challenge

Bufotenine (5-hydroxy-N,N-dimethyltryptamine) presents a unique analytical challenge in forensic and clinical toxicology. While structurally similar to the controlled substance Psilocin (4-hydroxy-N,N-dimethyltryptamine), its legal and biological status differs significantly. Bufotenine is a Schedule I substance in many jurisdictions but is also a potentially endogenous biomarker associated with psychiatric disorders (e.g., schizophrenia, autism).

The Core Analytical Problem: Bufotenine and Psilocin are positional isomers.[1] They share:

-

Identical Monoisotopic Mass: 204.126 g/mol .

-

Identical Precursor Ion: m/z 205.1 [M+H]⁺.

-

Identical Primary Fragment Ions: m/z 160 (indole ring) and m/z 58 (dimethylamine side chain).

Scientific Integrity Warning: Mass spectrometry alone (even High-Resolution MS) cannot distinguish these two compounds if they co-elute. Chromatographic resolution is the only safeguard against false positives. This guide prioritizes a method that ensures baseline separation of these isomers.

Analytical Workflow Logic

The following diagram illustrates the critical decision points in the analytical workflow, emphasizing the necessity of isomer separation.

Figure 1: Analytical workflow emphasizing the critical checkpoint for chromatographic resolution of isomers.

Sample Preparation Protocol: Mixed-Mode SPE

Liquid-Liquid Extraction (LLE) is often insufficient for polar tryptamines like Bufotenine. Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) is the gold standard, exploiting the basic amine group for retention while washing away acidic/neutral interferences.

Reagents:

-

Internal Standard (IS): Bufotenine-d4 or Psilocin-d4 (100 ng/mL in MeOH).

-

Stabilizer: 0.1% Ascorbic Acid (prevents oxidation of the hydroxy group).

Protocol Steps:

-

Pre-treatment:

-

Aliquot 200 µL Plasma or Urine.

-

Add 20 µL Internal Standard.

-

Add 200 µL 4% Phosphoric Acid (H₃PO₄) to acidify (pH ~2-3) and disrupt protein binding.

-

Note: Do not use alkaline hydrolysis unless necessary for glucuronides; high pH accelerates oxidation.

-

-

SPE Cartridge Conditioning (MCX 30mg/1cc):

-

1 mL Methanol (High flow).

-

1 mL Water (Low flow).

-

-

Loading:

-

Load pre-treated sample at low flow (1 mL/min). Mechanism: Bufotenine (pKa ~9.7) is protonated and binds to the sulfonate groups of the sorbent.

-

-

Washing (Critical for Matrix Removal):

-

Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/hydrophilic interferences).

-

Wash 2: 1 mL Methanol (Removes hydrophobic neutrals/acids; Bufotenine remains bound ionically).

-

-

Elution:

-

Elute with 2 x 250 µL 5% Ammonium Hydroxide in Methanol .

-

Mechanism: High pH deprotonates the amine, breaking the ionic bond.

-

-

Reconstitution:

-

Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL Mobile Phase A (0.1% Formic Acid in Water).

-

LC-MS/MS Methodology (The Gold Standard)

To separate Bufotenine from Psilocin, we utilize a Phenyl-Hexyl stationary phase. The pi-pi interactions between the phenyl ring of the column and the indole ring of the tryptamines offer superior selectivity for positional isomers compared to standard C18 columns.

Chromatographic Conditions

| Parameter | Setting |

| Column | Phenomenex Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm) or equivalent |

| Mobile Phase A | 10 mM Ammonium Formate + 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 5 µL |

Gradient Profile (Optimized for Isomer Separation)

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Initial Hold (Focusing) |

| 1.0 | 5 | End Loading |

| 6.0 | 30 | Shallow Ramp (Critical for Separation) |

| 7.0 | 95 | Wash |

| 8.5 | 95 | Hold Wash |

| 8.6 | 5 | Re-equilibration |

| 11.0 | 5 | End Run |

MS/MS Parameters (ESI Positive Mode)

| Analyte | Precursor (m/z) | Product (Quant) | Product (Qual) | Collision Energy (V) |

| Bufotenine | 205.1 | 160.1 | 58.1 | 25 / 40 |

| Psilocin | 205.1 | 160.1 | 58.1 | 25 / 40 |

| Bufotenine-d4 | 209.1 | 164.1 | 62.1 | 25 / 40 |

Note on Ion Ratios: While transitions are identical, the ratio of 160/58 may differ slightly between isomers on specific instruments, but this is not reliable enough for identification. Retention time is the primary identifier. [2]

-

Expected RT: Bufotenine typically elutes before Psilocin on Phenyl-Hexyl phases due to higher polarity of the 5-OH position compared to the 4-OH.

GC-MS Confirmation (Orthogonal Method)

If LC-MS/MS results are ambiguous, GC-MS provides orthogonal confirmation via derivatization. Tryptamines are not volatile enough for direct GC analysis.

Derivatization Protocol (Silylation):

-

Dry the SPE eluate completely.

-

Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Add 50 µL Ethyl Acetate.

-

Incubate at 70°C for 30 minutes .

-

Inject 1 µL into GC-MS (Splitless).

Mechanism: The TMS group replaces the active hydrogen on the hydroxyl group (and potentially the amine), increasing volatility and creating distinct mass spectra based on the position of the silylated oxygen.

Validation & Quality Control

To ensure Trustworthiness (E-E-A-T), the method must pass the following criteria:

-

Isomer Resolution: Inject a mix of Bufotenine and Psilocin (10 ng/mL each). The valley between peaks must be < 10% of the peak height (Resolution

). -

Linearity:

over range 1–500 ng/mL.[3] -

Matrix Effect: Post-extraction spike area / Neat standard area. Acceptable range: 80–120%.

-

Stability: Processed samples must be kept at 4°C in the autosampler and analyzed within 24 hours due to oxidation risks.

Isomer Separation Logic Diagram

Figure 2: Comparison of Mass Spectrometry limitations vs. Chromatographic solutions for isomer distinction.

References

-

Yu, A. M., et al. (2025). "Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine: Application to pharmacokinetic study." ResearchGate.[1]

-

Gasse, A., et al. (2012). "Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS." International Journal of Legal Medicine.

-

Arndt, T., et al. (2021). "Magic Mushroom or Toad Slime? Distinguishing between bufotenine and psilocin with the Toxtyper." TIAFT Bulletin.

-

El-Aneed, A., et al. (2024).[4] "Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method." Journal of Chromatography A.

-

Schummer, C., et al. (2009).[5] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Addressing a major interference in the quantification of psilocin in mouse plasma: Development of a validated liquid chromatography tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity LC-MS/MS Quantitation of Bufotenine in Human Plasma

Abstract & Scope

This protocol details a validated LC-MS/MS methodology for the quantification of Bufotenine in human plasma.[1][2] Bufotenine (5-HO-DMT) is a positional isomer of Psilocin (4-HO-DMT), the active metabolite of Psilocybin. Due to their identical molecular weight (204.27 g/mol ) and similar fragmentation patterns, standard reverse-phase C18 methods often fail to resolve these compounds, leading to false positives or inaccurate quantitation in pharmacokinetic (PK) and forensic applications.

This guide prioritizes isomer selectivity using a Biphenyl stationary phase and ensures analyte stability through specific antioxidant handling. The method is suitable for PK studies with a Lower Limit of Quantitation (LLOQ) targeting 0.5 ng/mL.[3]

Scientific Rationale & Mechanism

The Isomer Challenge

The critical failure point in tryptamine analysis is the co-elution of Bufotenine and Psilocin. Both share the protonated precursor ion

-

Solution: We utilize a Biphenyl stationary phase.[4] Unlike C18 (hydrophobic interaction only), Biphenyl phases offer enhanced

interactions with the indole ring. This mechanism provides superior selectivity for separating positional isomers based on the electron density differences of the hydroxyl group position (4-OH vs 5-OH).

Stability & Oxidation

Bufotenine, like other hydroxy-tryptamines, is susceptible to rapid oxidation and degradation in alkaline plasma environments or upon exposure to light.

-

Solution: Plasma samples are immediately acidified with ascorbic acid during collection or initial thawing to prevent oxidative loss and stabilize the indole moiety.

Workflow Visualization

Experimental Workflow (DOT Diagram)

Figure 1: Step-by-step extraction and analysis workflow emphasizing the critical stabilization step.

Materials & Reagents

| Component | Specification | Purpose |

| Analyte | Bufotenine Oxalate (CRM Grade) | Calibration Standards |

| Isomer Control | Psilocin (CRM Grade) | Resolution Check |

| Internal Standard | Bufotenine-d4 or 5-Me-DMT | Normalization |

| Column | Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Raptor Biphenyl | Isomer Separation |

| Mobile Phase A | 0.1% Formic Acid + 10mM Ammonium Formate in Water | Ionization/pH Control |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elution |

| Stabilizer | L-Ascorbic Acid (10% w/v in water) | Antioxidant |

Detailed Protocol

Preparation of Standards

-

Stock Solution: Dissolve Bufotenine Oxalate in Methanol to 1 mg/mL. Store at -20°C in amber glass (light sensitive).

-

Working Standards: Serially dilute in blank plasma to generate a curve: 0.5, 1, 5, 10, 50, 100, 500 ng/mL.

-

System Suitability Mix: Prepare a neat solution containing 10 ng/mL Bufotenine AND 10 ng/mL Psilocin to verify chromatographic resolution daily.

Sample Preparation (Protein Precipitation)

Note: Perform all steps under low light or yellow light to minimize photo-degradation.

-

Thaw: Thaw plasma samples on ice.

-

Stabilize: Add 10 µL of 10% Ascorbic Acid per 200 µL of plasma immediately if not added at collection. Vortex gently.

-

Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL).

-

Precipitate: Add 600 µL of ice-cold Acetonitrile. Vortex vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Evaporate: Transfer supernatant to a clean plate/tube. Evaporate to dryness under Nitrogen at 40°C.

-

Reconstitute: Reconstitute in 200 µL of Mobile Phase A/B (90:10). Vortex and centrifuge briefly (2,000 x g) to settle particulates.

LC-MS/MS Conditions

Chromatography (LC):

-

Column Temp: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Vol: 5-10 µL

-

Gradient:

-

0.0 - 1.0 min: 5% B (Hold)

-

1.0 - 6.0 min: 5% -> 40% B (Linear Ramp - Critical for isomer separation)

-

6.0 - 6.5 min: 40% -> 95% B (Wash)

-

6.5 - 8.5 min: 95% B (Hold)

-

8.5 - 10.0 min: 5% B (Re-equilibrate)

-

Mass Spectrometry (MS):

-

Source: ESI Positive Mode

-

Spray Voltage: 3500 V

-

Gas Temps: Source 350°C, Desolvation 400°C

MRM Transitions:

| Analyte | Precursor ( | Product ( | Role | Collision Energy (V) |

| Bufotenine | 205.1 | 160.1 | Quantifier | 25 |

| Bufotenine | 205.1 | 58.1 | Qualifier | 40 |

| Psilocin | 205.1 | 160.1 | Interference Check | 25 |

| IS (5-Me-DMT) | 203.2 | 158.3 | Internal Std | 25 |

Self-Validating System & Troubleshooting

To ensure Trustworthiness and Expertise , this protocol requires a "System Suitability Test" (SST) before every batch.

The Resolution Rule

You must calculate the Resolution (

-

Requirement:

(Baseline separation). -

Troubleshooting: If

, lower the initial gradient slope (e.g., extend the ramp to 40% B over 8 minutes instead of 5).

Matrix Effect Monitoring

Monitor the Internal Standard (IS) peak area response.

-

Trigger: If IS response in a sample deviates >50% from the average IS response in standards, the sample is suspect for matrix suppression (phospholipids).

-

Remedy: Dilute the sample 1:5 with mobile phase and re-inject, or switch to Mixed-Mode Cation Exchange (MCX) SPE cleanup.

References

-

Shen, H. et al. (2010). "Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study." Journal of Chromatography B. Link

-

Martin, R. et al. (2012). "Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS." International Journal of Legal Medicine. Link

-

Restek Corporation. (2021). "Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS." (Demonstrating Biphenyl column selectivity). Link

-

Chappell, J. et al. (2025). "Differentiation of 4-Hydroxy-N,N-Dimethyltryptamine (Psilocin) vs 5-Hydroxy-N,N-Dimethyltryptamine (Bufotenine) Using Hydrogen–Deuterium Back-Exchange." Analytical Chemistry. Link

Sources

- 1. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of psilocin, bufotenine, LSD and its metabolites in serum, plasma and urine by SPE-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fast, 3.5 Minute Analysis of Psilocin and Psilocybin in Urine by LC-MS/MS [discover.restek.com]

Application Note: Developing Animal Models for Bufotenine (5-OH-DMT) Pharmacology Studies

[1][2]

Introduction: The Hydrophilicity Paradox

Bufotenine (5-hydroxy-N,N-dimethyltryptamine or 5-OH-DMT) presents a unique pharmacological challenge compared to its lipophilic analog 5-MeO-DMT. While it possesses high affinity for 5-HT2A and 5-HT1A receptors, its ability to cross the Blood-Brain Barrier (BBB) is controversial and method-dependent.

Unlike Psilocin (logP ~3.30), Bufotenine is hydrophilic (logP ~0.06).[1] Consequently, systemic administration often results in profound peripheral toxicity (cyanosis, salivation, piloerection) mediated by 5-HT2A/2B and 5-HT3 receptors, which can mask central hallucinogenic activity.

This guide provides protocols to isolate these variables. We define methods to force central bioavailability (ICV) versus systemic modeling (IP/SC) to accurately assess its neuropharmacological profile.

Pharmacological Profile & Receptor Targets[1][4][5][6][7]

Before selecting an animal model, researchers must account for the promiscuous binding profile of Bufotenine. It is not merely a "psychotomimetic"; it is a potent cardiotoxin.

Table 1: Key Receptor Targets and Physiological Outcomes

| Receptor | Affinity ( | Physiological Outcome (Rodent) | Experimental Relevance |

| 5-HT1A | High (< 10 nM) | Hypothermia, flat body posture, anxiolysis. | Primary Target: Recent cryo-EM studies suggest 5-OH-DMT is a full agonist here, potentially driving antidepressant effects. |

| 5-HT2A | Moderate/High | Head-Twitch Response (HTR).[2][3] | Hallucinogenic Marker: The gold standard for psychedelic activity. |

| 5-HT2B | High | Cardiac valvulopathy, vasoconstriction. | Safety Signal: Critical for toxicity screening; chronic exposure leads to fibrotic heart disease. |

| 5-HT3 | Moderate | Bradycardia (Bezold-Jarisch reflex), nausea. | Confounder: Causes distress in mice; can be blocked with ondansetron pre-treatment. |

Protocol A: The Head-Twitch Response (HTR) Model

Objective: Assess 5-HT2A mediated central activity.[4]

The Challenge: Systemic injection of Bufotenine often fails to produce HTR at low doses because the drug does not cross the BBB efficiently before being metabolized by MAO-A.

A.1 Animal Selection

-

Species: C57BL/6J Mice (Male, 8–10 weeks).

-

Rationale: This strain has a validated high baseline for 5-HT2A mediated HTR. Rats display "Wet Dog Shakes" (WDS) but are less sensitive to pure 5-HT2A agonists.

A.2 Pre-treatment Strategy (The "BBB Assist")

To differentiate between lack of potency and lack of access, you must inhibit Monoamine Oxidase A (MAO-A).

-

Acclimation: Place mice in clear observation cylinders (15 cm diameter) for 30 minutes.

-

Pre-treatment (Optional but Recommended):

-

Administer Pargyline (MAO inhibitor) at 75 mg/kg (IP) 30 minutes prior to Bufotenine.

-

Note: Without Pargyline, Bufotenine requires significantly higher doses (>15 mg/kg) to elicit HTR, increasing peripheral toxicity risks.

-

-

Bufotenine Administration:

-

Route: Intraperitoneal (IP).[2]

-

Dose Range: 10–20 mg/kg (Free base equivalent).

-

Caution: Doses >30 mg/kg can induce serotonin syndrome-like rigidity.

-

A.3 Data Acquisition

-

Recording: High-frame-rate video (60 fps) for 30 minutes post-injection.

-

Scoring: Count distinct head rotations (paroxysmal side-to-side movement).

-

Validation: Pre-treatment with M100907 (Volinanserin, 0.5 mg/kg), a selective 5-HT2A antagonist, must abolish the response to confirm specificity.

Protocol B: Intracerebroventricular (ICV) Administration

Objective: Definitive proof of central activity bypassing the BBB.

Rationale: Systemic toxicity often limits the dose of Bufotenine. Direct ICV injection allows for microgram-level dosing to isolate neuropharmacology without peripheral cardiac noise.

B.1 Stereotaxic Surgery Protocol

-

Anesthesia: Isoflurane (3% induction, 1.5% maintenance).

-

Coordinates (Mouse - Lateral Ventricle):

-

AP: -0.3 mm (posterior to Bregma)

-

ML: +1.0 mm (lateral to midline)

-

DV: -3.0 mm (ventral from skull surface)

-

-

Injection:

-

Volume: 2–5 µL total volume.

-

Rate: 1 µL/min using a Hamilton syringe with a 33G needle.

-

Dose: 10–100 µg per animal.

-

-

Post-Op: Monitor for immediate HTR or locomotor suppression (5-HT1A effect).

Protocol C: Cardiovascular Safety (5-HT2B)

Objective: Monitor 5-HT2B mediated cardiotoxicity.

Rationale: Bufotenine is a known 5-HT2B agonist. Chronic exposure models are required to assess valvular heart disease risk.

-

Model: Wistar Rats (Male, 250g).

-

Telemetry: Implant DSI (Data Sciences International) pressure transmitters in the femoral artery.

-

Dosing: Chronic subcutaneous infusion via osmotic minipump (Alzet) for 14 days.

-

Dose: 3 mg/kg/day.

-

-

Endpoints:

-

Echocardiography: Measure valve leaflet thickness and ejection fraction at Day 0 and Day 14.

-

Histology: Masson’s Trichrome stain of mitral valve to quantify collagen deposition (fibrosis).

-

Visualization of Mechanisms[6]

Diagram 1: Pharmacokinetic & Pharmacodynamic Pathways

This diagram illustrates the "Hydrophilicity Paradox" and the divergent pathways for peripheral toxicity vs. central hallucinogenic effects.

Caption: Bufotenine pharmacodynamics. Note the bottleneck at the BBB and the competing rapid metabolism by MAO-A, necessitating specific protocols to observe central effects.

Diagram 2: Experimental Workflow Decision Tree

A logic flow for selecting the correct administration route based on the research question.

Caption: Decision matrix for Bufotenine model development. ICV is preferred for pure neuropharmacology to avoid peripheral confounders.

References

-

Li, J., et al. (2025). Structural Pharmacology of Bufotenine Derivatives in Activating the 5-HT1A Receptor.[5] Research.[6][1][5][7][8][9][10][11][12][13] Link

-

Fuller, R. W., et al. (1995). Tissue distribution, metabolism and effects of bufotenine administered to rats.[9] Neuropharmacology.[6] Link

-

Halberstadt, A. L., & Geyer, M. A. (2011). Characterization of the head-twitch response induced by hallucinogens in mice. Psychopharmacology.[8] Link

-

Kärgel, E., et al. (1996). Candida maltosa NADPH-cytochrome P450 reductase: cloning of a full-length cDNA, heterologous expression and function. (Context: MAO metabolism references). Link

-

De Deurwaerdère, P., & Di Giovanni, G. (2020). Serotonin 5-HT2A Receptors and the Head-Twitch Response. (Methodological validation). Link

-

Alzet Osmotic Pumps. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System. (ICV Protocol).[12][14][15] Link

Sources

- 1. Biological Effects and Biodistribution of Bufotenine on Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cardiovascular effects of bufotenin on human 5-HT4 serotonin receptors in cardiac preparations of transgenic mice and in human atrial preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Psychedelics and the Human Receptorome | PLOS One [journals.plos.org]

- 8. Head-twitch response - Wikipedia [en.wikipedia.org]

- 9. Tissue distribution, metabolism and effects of bufotenine administered to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potentially hallucinogenic 5-hydroxytryptamine receptor ligands bufotenine and dimethyltryptamine in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Effects and Biodistribution of Bufotenine on Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. altasciences.com [altasciences.com]

- 13. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alzet.com [alzet.com]

- 15. intracerebroventricular icv injections: Topics by Science.gov [science.gov]

Application Note: In Vitro Profiling of Bufotenine Receptor Activity

Focus: Receptor Binding Affinity (

Executive Summary

Bufotenine (5-Hydroxy-N,N-dimethyltryptamine; 5-HO-DMT) is an indole alkaloid structurally analogous to serotonin (5-HT) and psilocin.[1] While historically categorized purely as a hallucinogen, recent interest in the therapeutic potential of tryptamines requires rigorous in vitro profiling to distinguish its psychoplastogenic effects from hallucinogenic liabilities.

This guide details the protocols for assessing Bufotenine activity at its primary target, the 5-HT2A receptor , utilizing a dual-pathway approach:

-

Radioligand Binding: To establish orthosteric affinity (

). -

Functional Multiplexing: To quantify G-protein activation (Calcium Flux) versus

-Arrestin recruitment, enabling the calculation of signaling bias.

⚠️ REGULATORY & SAFETY WARNING Controlled Substance: Bufotenine is a Schedule I substance in the United States and is strictly controlled in many other jurisdictions. Researchers must possess a valid DEA Schedule I license (or local equivalent) before procuring or synthesizing this compound. Handling: Bufotenine is a potent serotonergic agonist. Handle in a Class II Biological Safety Cabinet using nitrile gloves. Solubilize in 100% DMSO; avoid inhalation of powder.

Receptor Pharmacology & Mechanism

Bufotenine acts as a high-affinity agonist at 5-HT2A, 5-HT2C, and 5-HT1A receptors.[1][2] Unlike many tryptamines, it also exhibits significant affinity for 5-HT3 receptors.[1]

The critical metric in modern drug development is Functional Selectivity (Bias) . Classical hallucinogens (LSD, Psilocin) recruit

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways at the 5-HT2A receptor that this protocol aims to measure.

Caption: Divergent signaling at 5-HT2A. Pathway A (Gq) drives calcium flux. Pathway B (Arrestin) drives internalization. Bias is calculated by comparing potencies of Readout 1 vs Readout 2.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (

Materials

-

Membranes: CHO-K1 or HEK293 cells stably expressing human 5-HT2A (commercial prep preferred for consistency).

-

Radioligand:

-Ketanserin (Specific Activity ~60-80 Ci/mmol). -

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl

, 0.1 mM EDTA, pH 7.4. -

Non-Specific Binding (NSB) Control: Mianserin (10

M) or Methysergide. -

Vehicle: DMSO (Final assay concentration <1%).[4]

Step-by-Step Procedure

-

Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (burst of 5 sec) to ensure uniform suspension. Dilute in Assay Buffer to ~5-10

g protein/well. -

Plate Setup (96-well format):

-

Total Binding (TB): Add 150

L Buffer + 25 -

Non-Specific Binding (NSB): Add 125

L Buffer + 25 -

Bufotenine Samples: Add 125

L Buffer + 25

-

-

Initiation: Add 50

L of membrane suspension to all wells. Total volume = 250 -